molecular formula C6H6BrN3 B13911451 5-bromo-2-methyl-1H-Imidazole-1-acetonitrile

5-bromo-2-methyl-1H-Imidazole-1-acetonitrile

Cat. No.: B13911451
M. Wt: 200.04 g/mol
InChI Key: GQERXCGQCCTSPZ-UHFFFAOYSA-N
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Description

5-bromo-2-methyl-1H-Imidazole-1-acetonitrile is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. The presence of a bromine atom and a nitrile group in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-1H-Imidazole-1-acetonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and reaction conditions that allow for high yields and purity are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methyl-1H-Imidazole-1-acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazoles, while cyclization reactions can produce more complex heterocycles.

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-1H-Imidazole-1-acetonitrile involves its interaction with various molecular targets and pathways. The presence of the bromine atom and nitrile group allows it to participate in a range of chemical reactions, which can lead to the formation of active compounds with specific biological activities. The exact molecular targets and pathways depend on the specific application and the structure of the resulting compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-methyl-1H-Imidazole-1-acetonitrile is unique due to the presence of both the bromine atom and the nitrile group. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C6H6BrN3

Molecular Weight

200.04 g/mol

IUPAC Name

2-(5-bromo-2-methylimidazol-1-yl)acetonitrile

InChI

InChI=1S/C6H6BrN3/c1-5-9-4-6(7)10(5)3-2-8/h4H,3H2,1H3

InChI Key

GQERXCGQCCTSPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC#N)Br

Origin of Product

United States

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